Dexlansoprazole

Beschreibung

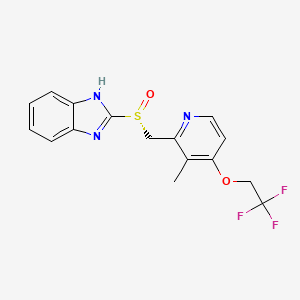

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIHNNLFOKEZEW-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.21mg/mL at pH7.0 | |

| Record name | Dexlansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138530-94-6 | |

| Record name | (+)-Lansoprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138530-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexlansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl} sulfinyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE4T5I70X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes at 140ºC | |

| Record name | Dexlansoprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05351 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Pharmacokinetics of Dexlansoprazole: A Dual Delayed-Release Formulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) distinguished by its unique dual delayed-release (DDR) formulation. This design incorporates two types of enteric-coated granules that release the drug at different pH levels in the small intestine, leading to a prolonged plasma concentration profile and extended duration of acid suppression. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound DDR, detailing its mechanism of action, absorption, distribution, metabolism, and excretion. It includes a summary of key pharmacokinetic parameters from clinical studies, detailed experimental protocols, and visual diagrams to illustrate the drug's behavior and metabolic pathways.

Mechanism of Action

This compound is a substituted benzimidazole that suppresses gastric acid secretion by specifically inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell.[1] This enzyme is the final step in gastric acid production, and its inhibition characterizes this compound as a gastric proton-pump inhibitor.[1]

The dual delayed-release formulation is designed to prolong the plasma concentration-time profile of the drug.[2][3][4] The capsule contains two types of enteric-coated granules:

-

First Release (25% of the dose): These granules are designed to release this compound in the proximal duodenum at a pH of approximately 5.5.[5][6] This results in the first peak plasma concentration occurring 1 to 2 hours after administration.[1][5][6][7]

-

Second Release (75% of the dose): The remaining granules release the drug further down the small intestine, where the pH is around 6.75.[5][6] This leads to a second peak in plasma concentration within 4 to 5 hours post-dosing.[1][5][6][7]

This sequential release provides therapeutic plasma concentrations for a longer duration compared to conventional single-release PPIs.[3][8]

Pharmacokinetic Profile

Absorption

The dual delayed-release formulation results in a plasma concentration-time profile with two distinct peaks.[1][7][9] The first peak appears 1-2 hours after administration, and the second occurs 4-5 hours post-dose.[1][7][9] this compound demonstrates approximate dose proportionality for mean peak plasma concentration (Cmax) and area under the plasma-concentration time curve (AUC).[2][10] After multiple once-daily doses, no significant accumulation of this compound is observed.[1][9]

Distribution

Once absorbed, this compound is highly bound to plasma proteins, with binding estimated at 96% to 99%.[11] Following consecutive doses, the volume of distribution is approximately 40 liters.[11]

Metabolism

This compound is extensively metabolized in the liver to inactive metabolites through oxidation, reduction, and subsequent formation of sulfate, glucuronide, and glutathione conjugates.[6][7] The primary metabolic pathway involves the cytochrome P450 (CYP) enzyme system.[7][12]

-

CYP2C19: This polymorphic enzyme is mainly responsible for hydroxylation.[6][7][12]

-

CYP3A4: This enzyme is involved in the oxidation of this compound to its sulfone metabolite.[6][7][12]

The metabolic profile can vary depending on an individual's CYP2C19 metabolizer status. In extensive metabolizers, the main metabolites are 5-hydroxy this compound and its glucuronide conjugate.[6][13] In poor metabolizers, the this compound sulfone metabolite is more predominant.[6][13]

Excretion

Following administration of radiolabeled this compound, approximately 51% of the radioactivity is recovered in urine and 48% in feces.[13] Unchanged this compound is not detected in urine.[13] The primary metabolites found in urine include glucuronide and sulfide conjugates.[13] In feces, both the parent drug and several metabolites are present, with 5-hydroxy this compound sulfide and this compound sulfide being predominant.[13] The elimination half-life is approximately 1 to 2 hours in healthy subjects and patients with symptomatic GERD.[1][9]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been evaluated in numerous clinical trials. The tables below summarize key data from studies assessing different formulations and the effects of food.

Table 1: Pharmacokinetic Parameters of this compound 30 mg Formulations (Day 1, Fasted State)

| Formulation | Cmax (ng/mL) | AUC∞ (ng·hr/mL) | Tmax (hr) | T½ (hr) |

|---|---|---|---|---|

| Orally Disintegrating Tablet (ODT) | 688 | 3048 | 4.0 (median) | ~1.4 |

| Capsule | ~508 | 3212 | 5.0 (median) | ~1.4 |

Data sourced from a study comparing ODT and capsule formulations.[14][15]

Table 2: Effect of a High-Fat Meal on this compound 90 mg Pharmacokinetics

| Dosing Condition | Cmax (% Increase) | AUC (% Increase) |

|---|---|---|

| 5 min before meal | 12% - 31% | 9% - 21% |

| 30 min before meal | 12% - 31% | 9% - 21% |

| 30 min after meal | 12% - 31% | 9% - 21% |

Data represents the range of increases observed across different fed regimens compared to the fasted state.[16][17] While food increases systemic exposure, the effect on intragastric pH is not considered clinically relevant.[17][18]

Table 3: Steady-State Pharmacokinetic Parameters (Day 5) for this compound MR

| Dose | Cmax (ng/mL) | AUC₂₄ (ng·h/mL) |

|---|---|---|

| 30 mg | 658 (43%) | 3275 (51%) |

| 60 mg | 1397 (36%) | 6529 (42%) |

| 90 mg | 1894 (32%) | 8863 (39%) |

| 120 mg | 2261 (31%) | 10738 (35%) |

Values are presented as Mean (% Coefficient of Variation). Data from a combined analysis of two randomized controlled trials.[7][10]

Experimental Protocols

The characterization of this compound pharmacokinetics relies on well-defined clinical trial methodologies. Below are representative protocols derived from published studies.

Bioequivalence and Food Effect Studies

-

Study Design: Typically open-label, single-dose, randomized, crossover studies.[14][16][17] For multiple-dose studies, a washout period of at least 7 days is implemented between treatment periods.[15]

-

Subject Population: Healthy adult volunteers.[14][16][17] Subjects are often screened for their CYP2C19 metabolizer status.[13]

-

Dosing Regimen: Subjects receive a single oral dose of this compound (e.g., 30 mg or 90 mg) under different conditions (e.g., fasted, or at various times relative to a high-fat breakfast).[16][17] The fasted state typically requires an overnight fast of at least 10 hours.[16]

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined intervals, such as pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 16, and 24 hours post-dose.[15] Plasma is separated and stored frozen until analysis.

-

Analytical Method: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[14][15] The lower limit of quantification is typically around 2.00 ng/mL.[14][15]

-

Pharmacodynamic Assessment: Intragastric pH is monitored continuously over a 24-hour period using a single-channel antimony probe attached to a data recorder.[14][16] Key parameters include the percentage of time intragastric pH > 4 and the mean 24-hour intragastric pH.[2][16]

Conclusion

The dual delayed-release formulation of this compound provides a unique pharmacokinetic profile characterized by two distinct plasma concentration peaks, leading to an extended duration of acid suppression. This allows for flexible, once-daily dosing that can be administered without regard to the timing of meals in most patients.[17][18] Its metabolism is primarily mediated by the CYP2C19 and CYP3A4 enzyme systems. A thorough understanding of these pharmacokinetic properties is essential for drug development professionals and researchers in the field of gastroenterology and clinical pharmacology.

References

- 1. drugs.com [drugs.com]

- 2. Pharmacokinetics and pharmacodynamics of a known active PPI with a novel Dual Delayed Release technology, this compound MR: a combined analysis of randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review article: dual delayed release formulation of this compound MR, a novel approach to overcome the limitations of conventional single release proton pump inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delayed Release Formulation - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uspharmacist.com [uspharmacist.com]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Dexilant (this compound): Uses, side effects, dosage, and more [medicalnewstoday.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. Absorption, distribution, metabolism and excretion of [14C]this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of an orally disintegrating tablet formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Clinical trial: the effect and timing of food on the pharmacokinetics and pharmacodynamics of this compound MR, a novel Dual Delayed Release formulation of a proton pump inhibitor--evidence for dosing flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of Dexlansoprazole: The R-Enantiomer of Lansoprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical properties of dexlansoprazole, the pharmacologically active R-enantiomer of lansoprazole. It details the critical differences in pharmacokinetics and metabolism between the enantiomers, outlines experimental protocols for stereoselective synthesis and analysis, and discusses the clinical significance of this single-enantiomer proton pump inhibitor (PPI).

Introduction to Chirality and Lansoprazole

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] It is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror images, known as enantiomers: (R)-lansoprazole and (S)-lansoprazole.[1][2] The chiral center is the sulfur atom in the sulfoxide group.[3] this compound is the dextrorotatory (R)-enantiomer and is marketed as an enantiopure drug.[4][5][6] The development of single-enantiomer drugs like this compound is a common strategy to improve upon the properties of a racemic parent drug, often resulting in a more favorable pharmacokinetic profile and improved clinical efficacy.[3]

Stereochemistry: (R)- vs. (S)-Lansoprazole

The "handedness" of the enantiomers, determined by the spatial arrangement of atoms around the chiral sulfoxide, leads to distinct interactions with other chiral molecules in the body, such as metabolic enzymes. This difference is the basis for the varied pharmacological and pharmacokinetic profiles of the two enantiomers.

References

- 1. Lansoprazole - Wikipedia [en.wikipedia.org]

- 2. lansoprazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines | PLOS One [journals.plos.org]

- 4. selleckchem.com [selleckchem.com]

- 5. droracle.ai [droracle.ai]

- 6. medchemexpress.com [medchemexpress.com]

Dexlansoprazole Metabolism: A Deep Dive into the Roles of CYP2C19 and CYP3A4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexlansoprazole, the R-enantiomer of lansoprazole, is a widely prescribed proton pump inhibitor (PPI) for the treatment of acid-related disorders. Its efficacy and disposition are significantly influenced by its metabolic pathways, primarily mediated by the polymorphic cytochrome P450 enzymes, CYP2C19 and CYP3A4. This technical guide provides a comprehensive overview of the metabolism of this compound, with a focus on the quantitative aspects, experimental methodologies, and the clinical implications of genetic polymorphisms in the metabolizing enzymes.

Core Metabolism and a Tale of Two Enzymes

This compound undergoes extensive hepatic metabolism to inactive metabolites. The two primary oxidative pathways are hydroxylation, predominantly catalyzed by CYP2C19, and oxidation to a sulfone metabolite, mainly mediated by CYP3A4.[1][2] The contribution of each enzyme to the overall clearance of this compound is critically dependent on the genetic makeup of an individual's CYP2C19 enzymes.

In individuals with normal or increased CYP2C19 function, known as extensive metabolizers (EMs) and ultra-rapid metabolizers (UMs), the primary metabolic route is hydroxylation by CYP2C19, leading to the formation of 5-hydroxy this compound and its subsequent glucuronide conjugate.[2] Conversely, in individuals with reduced or no CYP2C19 function, termed poor metabolizers (PMs), the metabolic burden shifts towards the CYP3A4 pathway, resulting in a higher proportion of the this compound sulfone metabolite.[2]

Data Presentation: Quantitative Insights into this compound Metabolism

The influence of CYP2C19 genetic polymorphisms on this compound exposure is substantial. The following tables summarize the available quantitative data on the pharmacokinetics and in vitro inhibition of this compound.

Table 1: Impact of CYP2C19 Genotype on this compound Pharmacokinetics in Japanese Subjects

| CYP2C19 Phenotype | Change in Mean Cmax (vs. Extensive Metabolizers) | Change in Mean AUC (vs. Extensive Metabolizers) |

| Intermediate Metabolizers | Up to 2-fold higher | Up to 2-fold higher |

| Poor Metabolizers | Up to 4-fold higher | Up to 12-fold higher |

Data sourced from the FDA-approved drug label for this compound.[1] Note: This study was conducted in male Japanese subjects (N=2 to 6 per group) receiving a single dose of 30 mg or 60 mg this compound.

Table 2: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

| Cytochrome P450 Isoform | IC50 (μM) |

| CYP2C19 | ~7.0 |

| CYP1A2 | ~8 |

| CYP3A4 | > 40 |

| CYP2B6 | > 40 |

| CYP2D6 | > 40 |

| CYP2C8 | > 40 |

| CYP2C9 | > 40 |

Data from a study using human liver microsomes.[3][4] An IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

In Vitro CYP Inhibition Assay with Human Liver Microsomes

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2C19 and CYP3A4.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

This compound

-

CYP2C19-specific substrate (e.g., S-mephenytoin) and its metabolite standard

-

CYP3A4-specific substrate (e.g., midazolam) and its metabolite standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, substrates, and metabolites in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes, potassium phosphate buffer, and the CYP-specific substrate.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiation of Reaction: Add a range of concentrations of this compound to the wells. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the this compound concentration. Determine the IC50 value using a suitable nonlinear regression model.

Clinical Study Protocol to Evaluate the Effect of CYP2C19 Polymorphism on this compound Pharmacokinetics

This protocol provides a framework for a clinical study to assess the influence of CYP2C19 genotype on the pharmacokinetic profile of this compound.

Study Design:

-

A single-center, open-label, parallel-group study.

-

Enroll healthy adult volunteers representing different CYP2C19 metabolizer phenotypes (UM, RM, NM, IM, PM).

Participant Selection:

-

Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with a BMI within a specified range.

-

Exclusion Criteria: History of significant medical conditions, use of medications known to interact with CYP2C19 or CYP3A4, pregnancy or lactation.

-

Genotyping: All participants will undergo CYP2C19 genotyping to determine their metabolizer status.

Study Procedure:

-

Screening: Perform a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests. Obtain informed consent.

-

Genotyping: Collect a blood or saliva sample for CYP2C19 genotyping.

-

Dosing: After an overnight fast, administer a single oral dose of this compound (e.g., 60 mg).

-

Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of this compound and its major metabolites (5-hydroxy this compound and this compound sulfone) using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life) for each participant using non-compartmental analysis.

-

Statistical Analysis: Compare the pharmacokinetic parameters among the different CYP2C19 genotype groups using appropriate statistical methods (e.g., ANOVA or Kruskal-Wallis test).

LC-MS/MS Method for the Determination of this compound and its Metabolites in Human Plasma

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of two solvents, A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: e.g., m/z 370.1 → 164.1

-

5-Hydroxy this compound: e.g., m/z 386.1 → 180.1

-

This compound Sulfone: e.g., m/z 386.1 → 198.1

-

Internal Standard (e.g., Lansoprazole-d4): e.g., m/z 374.1 → 256.1

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.

Mandatory Visualizations

Conclusion

The metabolism of this compound is a complex process significantly governed by the interplay between CYP2C19 and CYP3A4. The profound impact of CYP2C19 genetic polymorphisms on the pharmacokinetics of this compound underscores the importance of considering a patient's genetic makeup for personalized dosing strategies to optimize therapeutic outcomes and minimize potential adverse effects. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this compound and other compounds metabolized by these critical enzymes. Further research to delineate the precise pharmacokinetic profiles across all CYP2C19 phenotypes will continue to refine our ability to personalize medicine in the field of gastroenterology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of six proton pump inhibitors as inhibitors of various human cytochromes P450: focus on cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Advent of Dual Release: A Technical Deep Dive into the Discovery and Development of Dexlansoprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexlansoprazole, the R-enantiomer of lansoprazole, represents a significant advancement in the management of acid-related disorders. Its development as a second-generation proton pump inhibitor (PPI) was driven by the need for a more prolonged and consistent acid suppression compared to first-generation PPIs. This technical guide elucidates the core scientific principles and developmental milestones that led to the creation of this compound, with a particular focus on its innovative dual delayed-release (DDR) technology. We will delve into the preclinical and clinical data that underscore its unique pharmacokinetic and pharmacodynamic profile, and provide detailed methodologies for key experiments that were pivotal in its evaluation.

Introduction: The Unmet Need and the Enantiomeric Approach

First-generation proton pump inhibitors (PPIs), while highly effective, possess certain pharmacokinetic limitations, including a short plasma half-life that can lead to nocturnal acid breakthrough and the need for dosing coordination with meals. The development of this compound sought to address these challenges through a dual approach: isolating the more effective enantiomer of lansoprazole and engineering a novel drug delivery system.

Lansoprazole is a racemic mixture of two stereoisomers, R-lansoprazole (this compound) and S-lansoprazole. Pharmacokinetic studies revealed that this compound is associated with a three- to five-fold greater area under the plasma drug concentration-time curve (AUC) compared to the S-enantiomer, indicating slower clearance and greater systemic exposure.[1] This stereoselective difference in metabolism, primarily via the polymorphic enzyme CYP2C19, laid the groundwork for developing a single-enantiomer product with a more predictable and sustained therapeutic effect.[1]

Mechanism of Action: Covalent Inhibition of the Gastric Proton Pump

Like all PPIs, this compound is a prodrug that, in the acidic environment of the parietal cell canaliculus, converts to its active form, a sulfenamide. This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inactivating it.[2][3][4] This final step in the gastric acid secretion pathway is thereby blocked.

The primary binding site for many PPIs is Cys813 on the alpha-subunit of the proton pump.[2][4] Lansoprazole has been shown to bind to Cys321, Cys813 (or Cys822), and Cys892.[2][5] The prolonged and higher plasma concentration of this compound ensures a greater number of active proton pumps are inhibited over a 24-hour period.

The Innovation: Dual Delayed-Release (DDR) Technology

The cornerstone of this compound's second-generation status is its unique Dual Delayed-Release (DDR) formulation. This technology is designed to deliver the drug in two distinct phases, prolonging the plasma concentration of this compound and extending the duration of acid suppression.[6]

The capsule contains two types of enteric-coated granules:

-

First Release: 25% of the dose is in granules that dissolve at a pH of 5.5, releasing the drug in the proximal duodenum, approximately 1-2 hours after administration.[7]

-

Second Release: The remaining 75% of the dose is in granules that dissolve at a pH of 6.75, releasing the drug further down in the small intestine, approximately 4-5 hours after administration.[7]

This biphasic release results in a plasma concentration profile with two distinct peaks, a feature not seen with conventional single-release PPIs.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and clinical studies, demonstrating the enhanced profile of this compound.

Table 1: Pharmacokinetic Profile of this compound vs. Lansoprazole

| Parameter | This compound (60 mg) | Lansoprazole (30 mg) | Reference |

| AUC (Area Under the Curve) | ~3-7 times higher than lansoprazole | Baseline | [8][9] |

| Cmax (Maximum Concentration) | ~1.5-3 times higher than lansoprazole | Baseline | [8][9] |

| Mean Residence Time (MRT) | 5.56 - 6.43 hours | 2.83 - 3.23 hours | [1] |

| Time to Maximum Concentration (Tmax) | Peak 1: ~1-2 hours; Peak 2: ~4-5 hours | Single Peak | [1] |

| Elimination Half-life (t½) | 1.76 - 2.06 hours | S-lansoprazole: 0.87-1.02 hours | [10] |

Table 2: Clinical Efficacy in Healing of Erosive Esophagitis (EE)

| Study/Endpoint | This compound (60 mg) | Lansoprazole (30 mg) | Placebo | Reference |

| Healing Rate at 8 Weeks (Crude Rate) | 85.3% | 79.0% | N/A | [7] |

| Healing Rate at 8 Weeks (Life-Table) | 86.9% | 84.6% | N/A | [7] |

| Maintenance of Healed EE at 6 Months (Life-Table) | 83% (60 mg), 75% (30 mg) | N/A | 27% | [11] |

| Maintenance of Healed EE in Adolescents at 16 Weeks | 82% (30 mg) | N/A | 58% | [7] |

Table 3: Symptom Control in Non-Erosive Reflux Disease (NERD)

| Endpoint | This compound (30 mg) | This compound (60 mg) | Placebo | Reference |

| Median % of 24-hour Heartburn-Free Days | 54.9% | 50.0% | 17.5% | [12] |

| Median % of Heartburn-Free Nights | 80.8% | 76.9% | 51.7% | [12] |

Detailed Experimental Protocols

In Vitro Proton Pump (H+/K+-ATPase) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on the activity of the gastric proton pump.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich vesicles are prepared from the fundic mucosa of rabbit or hog stomachs by differential and density gradient centrifugation. The purity and activity of the enzyme preparation are confirmed by SDS-PAGE and measurement of K+-stimulated ATPase activity.

-

Acid Activation of the Prodrug: this compound is a prodrug that requires an acidic environment for conversion to its active sulfenamide form. The drug is pre-incubated in an acidic medium (e.g., pH 1.0-4.0) for a specified time to facilitate this conversion.

-

Inhibition Assay:

-

The activated this compound is incubated with the H+/K+-ATPase vesicles in a reaction buffer containing MgCl2 and KCl.

-

The ATPase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., Fiske-Subbarow method).

-

-

Data Analysis: The percentage of inhibition of H+/K+-ATPase activity is calculated by comparing the amount of Pi released in the presence of this compound to that in a control sample without the inhibitor. The IC50 value (the concentration of the drug that causes 50% inhibition) is then determined.

In Vitro Dissolution Testing of Dual Delayed-Release Formulation

Objective: To characterize the release profile of this compound from its dual delayed-release formulation under different pH conditions, simulating the transit through the gastrointestinal tract.

Methodology:

-

Apparatus: USP Apparatus I (basket) or II (paddle) is used for the dissolution testing.

-

Dissolution Media: A multi-stage dissolution is performed using media of different pH to simulate the conditions of the stomach and different regions of the small intestine. A typical protocol would involve:

-

Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours to simulate the stomach.

-

Buffer Stage 1: pH 5.5 phosphate buffer to simulate the proximal duodenum.

-

Buffer Stage 2: pH 6.75 phosphate buffer to simulate the more distal small intestine.

-

-

Procedure:

-

The this compound capsule is placed in the dissolution vessel containing the acid stage medium.

-

The apparatus is operated at a specified rotation speed (e.g., 100 rpm) and temperature (37°C ± 0.5°C).

-

At the end of the acid stage, the capsule is transferred to the first buffer stage, and then to the second buffer stage, with the dissolution medium being replaced at each stage.

-

Samples are withdrawn from the dissolution medium at predetermined time points throughout all stages.

-

-

Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] The cumulative percentage of drug released is then plotted against time to generate the dissolution profile, which should demonstrate the characteristic dual-release pattern.[14]

Clinical Trial Protocol for Healing of Erosive Esophagitis (Based on NCT00251693)

Objective: To compare the efficacy and safety of this compound with lansoprazole in the healing of erosive esophagitis.[15]

Study Design: A Phase 3, randomized, double-blind, multi-center, active-controlled study.[15]

Inclusion Criteria:

-

Male or female patients, 18 years of age or older.

-

A diagnosis of erosive esophagitis (any grade) confirmed by endoscopy at baseline.

-

Provision of written informed consent.

Exclusion Criteria:

-

History of gastric or esophageal surgery.

-

Presence of other significant gastrointestinal diseases.

-

Use of other PPIs or H2-receptor antagonists within a specified washout period.

Treatment Arms:

-

This compound 60 mg once daily.

-

This compound 90 mg once daily.

-

Lansoprazole 30 mg once daily.

Study Procedures:

-

Screening Period: (Up to 21 days) Includes medical history, physical examination, endoscopy to confirm EE grade, and laboratory tests.[15]

-

Treatment Period: (8 weeks) Patients are randomized to one of the three treatment arms and receive the study medication daily.[15]

-

Efficacy Assessments:

-

Primary Endpoint: The percentage of patients with complete healing of erosive esophagitis at week 8, as assessed by endoscopy. Healing is defined as the absence of any visible esophageal erosions.[15]

-

Secondary Endpoints: Healing rates at week 4, and relief of GERD-related symptoms (e.g., heartburn) as recorded in patient diaries.[15]

-

-

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory parameters throughout the study.

Statistical Analysis: The primary efficacy endpoint is analyzed using methods such as the life-table analysis and crude rate analysis to compare the healing rates between the treatment groups.[15]

Mandatory Visualizations

Caption: Gastric acid secretion pathway and the inhibitory action of this compound.

Caption: The development workflow of this compound.

Conclusion

The development of this compound as a second-generation PPI exemplifies a successful strategy of enantiomeric refinement coupled with innovative drug delivery technology. By isolating the more potent R-enantiomer of lansoprazole and formulating it with a dual delayed-release mechanism, this compound offers a distinct pharmacokinetic profile characterized by prolonged plasma concentrations and a dual-peak absorption. This translates to a more sustained and consistent inhibition of gastric acid secretion, leading to improved clinical outcomes in the healing of erosive esophagitis and the management of GERD symptoms. The comprehensive preclinical and clinical evaluation, underpinned by rigorous experimental protocols, has established this compound as a valuable therapeutic option for patients with acid-related disorders.

References

- 1. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Approaches to Inhibition of Gastric Acid Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Dual Delayed-Release this compound for Healing and Maintenance of Healed Erosive Esophagitis: A Safety Study in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. la-press.org [la-press.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic/Pharmacodynamic Evaluation of this compound Infusion Injection Compared with Lansoprazole in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical trial: this compound MR, a proton pump inhibitor with dual delayed-release technology, effectively controls symptoms and prevents relapse in patients with healed erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trial: the effects of the proton pump inhibitor this compound MR on daytime and nighttime heartburn in patients with non-erosive reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Physicochemical Properties of Dexlansoprazole Crystalline Powder: A Technical Guide

Abstract: Dexlansoprazole is the R-enantiomer of lansoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] It is widely used for the treatment of gastroesophageal reflux disease (GERD) and erosive esophagitis.[2][3] The active pharmaceutical ingredient (API) exists as a white to nearly white crystalline powder.[4][5][6] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the formulation of a stable, effective, and high-quality pharmaceutical product. This guide provides an in-depth overview of the core physicochemical characteristics of this compound crystalline powder, including its thermal properties, solubility, stability, and polymorphism, complemented by detailed experimental protocols for its characterization.

Core Physicochemical Data

This compound is a benzimidazole derivative that specifically inhibits the (H+, K+)-ATPase enzyme in gastric parietal cells, blocking the final step of acid production.[1][5] Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (+)-2-[(R)-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl] methyl} sulfinyl]-1H-benzimidazole | [6] |

| Molecular Formula | C₁₆H₁₄F₃N₃O₂S | [5][6] |

| Molecular Weight | 369.36 g/mol | [5][6] |

| Melting Point | Decomposes at 140°C | [4][5][7][8] |

| pKa | 8.87 | [8] |

| LogP | 2.38 | [8] |

Solubility Profile

The solubility of this compound is a critical factor influencing its dissolution and bioavailability. It exhibits a wide range of solubilities in various solvents.

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Dimethylformamide | Freely Soluble | [4][5][6][7] |

| Methanol | Freely Soluble | [4][5][6][7] |

| Dichloromethane | Freely Soluble | [4][5][6][7] |

| Ethanol | Freely Soluble | [4][5][6][7] |

| Ethyl Acetate | Freely Soluble | [4][5][6][7] |

| Acetonitrile | Soluble | [4][5][6][7] |

| Ether | Slightly Soluble | [4][5][6][7] |

| Water | Very Slightly Soluble | [4][5][6][7] |

| Hexane | Practically Insoluble | [4][5][6][7] |

Quantitative Solubility:

| Solvent | Concentration | Reference |

| Water (pH 7.0) | 0.21 mg/mL | [8] |

| DMSO (25°C) | 74 mg/mL | [9][10] |

| Ethanol (25°C) | 74 mg/mL | [10] |

Stability Characteristics

The stability of this compound is highly dependent on environmental conditions, particularly pH.

-

pH Stability: this compound is an acid-labile drug.[11] It is more stable under neutral and alkaline conditions compared to acidic environments, a crucial property for a PPI designed to act in the acidic stomach.[1][4][5][6][7]

-

Light Stability: The crystalline powder is stable when exposed to light.[4][5][6][7]

Forced degradation studies are essential to understand its stability profile and are typically performed under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to develop stability-indicating analytical methods.[12]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the bioavailability and manufacturability of a drug product.[13] this compound is known to exist in numerous polymorphic forms, including anhydrous crystals, hydrates (e.g., sesquihydrate), and solvates.[14][15] The specific form obtained is dependent on the conditions of crystallization.[16]

dot

Caption: Polymorphism of this compound.

The identification and control of the polymorphic form are critical during drug development. X-ray Powder Diffraction (XRPD) is the primary technique used for this purpose. Below is a summary of characteristic peaks for some of the reported crystalline forms.

| Polymorphic Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Reference |

| Form A | 5.6, 7.6, 11.3, 17.0, 22.6 | [17] |

| Form B | 5.7, 7.6, 17.1, 18.1, 20.2, 22.4 | [17] |

| Form C | 5.1, 8.8, 10.2, 11.7, 13.5, 15.5 | [17] |

| Form I | 8.53, 9.02, 10.14, 11.36, 13.79 | [14] |

| Form II | 6.66, 14.33, 18.69 | [14] |

| Form X | 6.8, 12.2, 14.4, 16.4, 17.8, 20.4 | [13] |

| Form XII | 5.5, 7.0, 13.2, 16.6, 19.7 | [13][18] |

Experimental Protocols for Characterization

A combination of analytical techniques is employed to fully characterize the physicochemical properties of this compound crystalline powder.

dot

Caption: Experimental Workflow for API Characterization.

-

Principle: XRPD is a non-destructive technique used to identify the crystalline structure of a solid. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for identification.

-

Typical Protocol:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder to ensure a flat, uniform surface.

-

Instrumentation: A powder diffractometer with CuKα radiation (wavelength λ = 1.5418 Å) is typically used.[15][19]

-

Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) while the intensity of the diffracted X-rays is recorded.[15]

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the peaks are compared to reference patterns of known polymorphs to determine the form of the sample.

-

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point, glass transitions, and solid-state transitions.[20]

-

Typical Protocol:

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[21]

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) is placed into an aluminum pan, which is then hermetically sealed or crimped with a pinhole lid.

-

Instrumentation: The sample and an empty reference pan are placed in the DSC cell.

-

Data Collection: The cell is heated at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).[22][23]

-

Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events. For this compound, a sharp endotherm is observed corresponding to its melting and decomposition around 140°C.[22]

-

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify the content of volatiles such as water and residual solvents and to study thermal decomposition.[24]

-

Typical Protocol:

-

Sample Preparation: An accurately weighed sample is placed in a TGA pan.

-

Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically flowing nitrogen.[23]

-

Analysis: The TGA curve plots percent weight loss against temperature. A weight loss at temperatures below ~120°C typically corresponds to the loss of water or volatile solvents, while weight loss at higher temperatures indicates thermal decomposition. Crystalline anhydrous forms of this compound are expected to show minimal weight loss before decomposition.[13]

-

-

Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. It is the standard method for determining the purity and assay of this compound and for detecting any degradation products in stability studies.[25][26]

-

Typical Stability-Indicating RP-HPLC Method:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: A C18 column (e.g., Kromasil C18 or Inertsil ODS C18) is commonly used.[25][27]

-

Mobile Phase: Can be isocratic or gradient. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.01M KH₂PO₄ adjusted to pH 7.0 or 0.5 mmol Ammonium Acetate at pH 4.5) and an organic modifier like acetonitrile.[25][26]

-

Flow Rate: Typically set between 1.0 and 1.2 mL/min.[25][26][28]

-

Detection: UV detection is performed at a wavelength of approximately 283-285 nm.[25][26][28]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount of the powder in a suitable diluent (e.g., a mixture of 0.1N NaOH and methanol).[12][27] This solution is then diluted to the working concentration range.

-

Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[25][26]

-

Conclusion

The physicochemical properties of this compound crystalline powder are multifaceted and integral to its function as a pharmaceutical agent. Its character as a white, crystalline solid with a defined melting point, specific solubility profile, and pH-dependent stability dictates its handling, formulation, and delivery strategy. The existence of multiple polymorphic forms necessitates rigorous control and characterization, primarily through XRPD, to ensure batch-to-batch consistency and predictable in vivo performance. A comprehensive analytical workflow, incorporating DSC, TGA, and HPLC, is essential for confirming the identity, purity, and stability of the API. For professionals in drug development, a deep understanding of these properties is fundamental to creating a safe, effective, and stable this compound product.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor - Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region [jnmjournal.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pharmaoffer.com [pharmaoffer.com]

- 9. chembk.com [chembk.com]

- 10. This compound | Proton Pump inhibitor (PPI) | CAS 138530-94-6 | T168390; TAK390; Kapidex; Dexilant, R-Lansoprazole and TAK-390MR| GERD| InvivoChem [invivochem.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. scribd.com [scribd.com]

- 13. CRYSTALLINE FORMS OF this compound | TREA [trea.com]

- 14. Novel Polymorphic Forms Of this compound [quickcompany.in]

- 15. US8362260B2 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2011139414A2 - this compound polymorphic forms - Google Patents [patents.google.com]

- 18. US20100113527A1 - Crystalline forms of this compound - Google Patents [patents.google.com]

- 19. US8314241B2 - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]

- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. tainstruments.com [tainstruments.com]

- 25. journals.najah.edu [journals.najah.edu]

- 26. researchgate.net [researchgate.net]

- 27. ajpaonline.com [ajpaonline.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Chemical Properties of Dexlansoprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexlansoprazole is a second-generation proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and erosive esophagitis.[1][2] As the (R)-enantiomer of lansoprazole, this compound offers a distinct pharmacokinetic profile, primarily due to its innovative dual delayed-release formulation, which prolongs plasma concentration and enhances the duration of acid suppression.[1][2][3] This guide provides a detailed overview of the molecular structure, chemical formula, and physicochemical properties of this compound, along with key experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Identity

This compound is a chiral sulfoxide belonging to the substituted benzimidazole class of compounds.[1] Its chemical structure consists of a benzimidazole ring system linked to a pyridine ring through a methylsulfinyl group. The chirality of the molecule is centered at the sulfur atom.

The absolute configuration of this compound is (R).[3] This stereospecificity is crucial to its pharmacological activity and distinguishes it from its S-enantiomer (levolansoprazole) and the racemic mixture, lansoprazole.[3][4]

Chemical Identification Data

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| Chemical Formula | C₁₆H₁₄F₃N₃O₂S[3][4] |

| IUPAC Name | 2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylsulfinyl]-1H-benzimidazole[1] |

| CAS Number | 138530-94-6[3] |

| Molecular Weight | 369.36 g/mol [3][4] |

| Canonical SMILES | CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |

| Isomeric SMILES | CC1=C(C=CN=C1C--INVALID-LINK--C2=NC3=CC=CC=C3N2)OCC(F)(F)F[3] |

| InChI | InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18,19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1[3] |

| InChIKey | MJIHNNLFOKEZEW-RUZDIDTESA-N[3] |

Physicochemical Properties

Key physicochemical data for this compound are presented below. These properties are critical for formulation development and understanding its behavior in biological systems.

| Property | Value |

| Physical Appearance | White to nearly white crystalline powder[4] |

| Melting Point | ~140°C (with decomposition)[4] |

| Solubility | Freely Soluble: Dimethylformamide, methanol, dichloromethane, ethanol, ethyl acetate[4]Soluble: Acetonitrile[4]Slightly Soluble: Ether[4]Very Slightly Soluble: Water[4]Practically Insoluble: Hexane[4] |

| Optical Activity | Dextrorotatory (+)[3] |

Experimental Protocols

The synthesis and analysis of this compound require precise control over stereochemistry and purity. The following sections detail common experimental methodologies.

Protocol 1: Synthesis via Asymmetric Oxidation

The industrial synthesis of this compound is achieved through the asymmetric oxidation of its prochiral sulfide precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole. A modified Sharpless-Kagan oxidation is commonly employed.[5][6]

Methodology:

-

Catalyst Formation: A chiral titanium complex is formed in situ. To a solution of the sulfide precursor in a suitable organic solvent (e.g., toluene), titanium(IV) isopropoxide and (+)-diethyl L-tartrate (DET) are added. The mixture is stirred, often with the addition of water, to form the active chiral catalyst.[5]

-

Base Addition: An organic base, typically diisopropylethylamine (DIPEA), is added to the reaction mixture.[5][7]

-

Oxidation: The mixture is cooled to a controlled temperature (e.g., -5°C to 5°C). An oxidizing agent, such as cumene hydroperoxide, is then added dropwise to initiate the enantioselective oxidation of the sulfur atom.[7]

-

Reaction Monitoring and Quenching: The reaction is monitored for completion (typically 2-6 hours) by a suitable chromatographic method (e.g., HPLC). Upon completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate.

-

Purification: The crude this compound is extracted from the aqueous phase using an organic solvent. The product is then purified through crystallization, often from a solvent system like acetone/water or ethanol/heptane, to yield high enantiomeric excess (>99.5%).[5][8]

Protocol 2: Structural Characterization by X-Ray Powder Diffraction (XRPD)

XRPD is used to characterize the solid-state form of this compound, confirming its crystallinity and identifying specific polymorphs.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder.

-

Instrument Setup: The analysis is performed using a powder diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å).[8][9]

-

Data Collection: The instrument is set to scan the sample over a defined 2θ angle range, typically from 3° to 40°.

-

Operating Conditions:

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline form.

Protocol 3: Chiral Purity and Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating this compound from its (S)-enantiomer and confirming its enantiomeric excess (e.e.).

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are highly effective.

-

Recommended Columns: Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AS (amylose tris((S)-1-phenylethylcarbamate)) have demonstrated good resolution for lansoprazole enantiomers.[10]

-

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane, ethanol, and methanol. The exact ratio is optimized to achieve baseline separation.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration.

-

Chromatographic Conditions:

-

Injection Volume: 10-20 µL

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of 285 nm.

-

-

Data Analysis: The retention times for the (R)- and (S)-enantiomers will differ. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.

Visualized Workflows and Pathways

Stereochemical Relationship of Lansoprazole Enantiomers

Lansoprazole exists as a racemic mixture of two enantiomers, this compound ((R)-lansoprazole) and levolansoprazole ((S)-lansoprazole), which are non-superimposable mirror images due to the chiral sulfoxide center.

Synthetic Workflow for this compound

This diagram outlines the key steps in the asymmetric synthesis of this compound from its sulfide precursor.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its therapeutic effect by irreversibly inhibiting the final step of gastric acid secretion in parietal cells.

References

- 1. This compound | C16H14F3N3O2S | CID 9578005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – a new-generation proton pump inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. cbijournal.com [cbijournal.com]

- 6. CN102659763B - Method for synthesizing and purifying this compound - Google Patents [patents.google.com]

- 7. US8198455B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. US8314241B2 - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]

- 9. US20180327383A1 - Process for the preparation of crystalline this compound - Google Patents [patents.google.com]

- 10. Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Dexlansoprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexlansoprazole is the R-enantiomer of lansoprazole, a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1] It is a potent, irreversible inhibitor of the gastric H+/K+-ATPase (the proton pump), the final step in the gastric acid secretion pathway from parietal cells.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound in various animal models, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information presented is intended to support further research and drug development efforts.

Mechanism of Action

This compound, like other PPIs, is a prodrug that is activated in the acidic environment of the parietal cell canaliculus.[2] The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme.[2] This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of hydrogen ions into the gastric lumen.[1][2] this compound's unique dual delayed-release formulation is designed to prolong its plasma concentration and, consequently, its pharmacodynamic effect.[1][4]

Pharmacodynamics

Preclinical studies in animal models have demonstrated the potent antisecretory effects of this compound. A key model used to evaluate the efficacy of anti-ulcer agents is the non-steroidal anti-inflammatory drug (NSAID)-induced gastric ulcer model in rats.

NSAID-Induced Gastric Ulcer in Rats

In a study investigating the gastroprotective effects of this compound, gastric ulcers were induced in male Albino rats by oral administration of piroxicam. This compound was then administered orally for 21 consecutive days. The study demonstrated a significant and dose-dependent reduction in ulcer formation.[5]

Experimental Protocol: Piroxicam-Induced Gastric Ulcer Model in Rats (Generalized)

Table 1: Efficacy of this compound in a Piroxicam-Induced Gastric Ulcer Model in Rats

| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SE) | Percent Inhibition (%) |

| Piroxicam Control | 30 | 2.5 ± 0.21 | - |

| Piroxicam + this compound | 0.6 | 1.0 ± 0.34 | 60 |

| Piroxicam + this compound | 1.2 | 0.5 ± 0.45 | 80 |

Data adapted from Mohamed et al., 2023.[5]

These findings, along with studies on the racemic mixture lansoprazole, indicate that this compound effectively reduces gastric lesions in NSAID-induced ulcer models, likely through a combination of acid suppression and potentially through antioxidant and anti-inflammatory effects.[5]

Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For this compound, beagle dogs have been utilized as a relevant non-rodent species.

Single-Dose Pharmacokinetics in Beagle Dogs

A study was conducted to compare the bioavailability of two this compound formulations in healthy beagle dogs. The dogs received a single 30 mg oral dose.[6]

Experimental Protocol: Pharmacokinetic Study in Beagle Dogs (Generalized)

Table 2: Pharmacokinetic Parameters of this compound (30 mg) in Beagle Dogs (Single Dose)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 1643.0 ± 988.8 | 1498.2 ± 876.9 |

| Tmax (h) | 2.0 (1.7) | 2.0 (1.7) |

| AUC0-t (ng·h/mL) | 4094.5 ± 3259.6 | 3684.9 ± 1761.5 |

| AUC0-∞ (ng·h/mL) | 4137.5 ± 3251.0 | 3709.6 ± 1770.5 |

Data adapted from Zhang et al., 2016.[6]

The pharmacokinetic profile of this compound in beagle dogs is characterized by rapid absorption, with a time to maximum plasma concentration (Tmax) of approximately 2 hours. The dual delayed-release formulation leads to a characteristic double-peak plasma concentration profile, extending the duration of drug exposure.[6]

Toxicology

The toxicological profile of this compound has been assessed through a series of studies, with much of the data extrapolated from studies conducted on its racemic parent, lansoprazole.

Carcinogenicity

The carcinogenic potential of this compound was primarily evaluated using data from 24-month oral carcinogenicity studies of lansoprazole in Sprague-Dawley rats and CD-1 mice.[7][8]

Experimental Protocol: 24-Month Carcinogenicity Study in Rats (Generalized)

In Sprague-Dawley rats, lansoprazole produced dose-related gastric enterochromaffin-like (ECL) cell hyperplasia and ECL cell carcinoids in both males and females.[7] An increased incidence of intestinal metaplasia of the gastric epithelium was also observed. In male rats, a dose-related increase in testicular interstitial cell adenomas was noted.[7]

Table 3: Summary of Key Findings from Lansoprazole Carcinogenicity Studies

| Species | Duration | Doses (mg/kg/day) | Key Findings |

| Sprague-Dawley Rat | 24 months | 5 to 150 | Dose-related gastric ECL cell hyperplasia and carcinoids (males and females).[7] Increased incidence of intestinal metaplasia of the gastric epithelium (both sexes).[7] Dose-related increase in testicular interstitial cell adenomas (males).[7] |

| CD-1 Mouse | 24 months | 15 to 600 | Dose-related increase in gastric ECL cell hyperplasia.[7] Increased incidence of liver tumors (hepatocellular adenoma and carcinoma).[7] |

These proliferative changes in gastric ECL cells are considered to be a consequence of the prolonged hypergastrinemia secondary to profound and long-lasting inhibition of gastric acid secretion.[8]

Genotoxicity

This compound tested positive in the Ames test and an in vitro chromosome aberration test using Chinese hamster lung cells. However, it was negative in an in vivo mouse micronucleus test.[7]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies for this compound also relied on data from lansoprazole studies, supplemented with a study in rabbits using this compound.

In embryo-fetal development studies, no adverse effects were observed with oral administration of this compound to rabbits at doses up to 9 times the maximum recommended human dose (MRHD).[7] Similarly, studies with lansoprazole in rats and rabbits at doses up to 40 and 16 times the MRHD, respectively, showed no effects on embryo-fetal development.[7] Lansoprazole had no effect on the fertility and reproductive performance of male and female rats at oral doses up to 40 times the recommended human dose.[7]

Conclusion

The preclinical data from animal models demonstrate that this compound is a potent inhibitor of gastric acid secretion with a well-characterized pharmacokinetic profile. The toxicological findings, primarily based on studies with lansoprazole, indicate that the long-term effects are mainly associated with the pharmacological consequence of sustained acid suppression, leading to hypergastrinemia and subsequent ECL cell proliferation. These preclinical findings have been instrumental in establishing the safety and efficacy profile of this compound for its clinical use in acid-related disorders. Further research may focus on the long-term implications of profound acid suppression and the potential for drug interactions in specific patient populations.

References

- 1. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Pharmacological and Safety Profile of this compound: A New Proton Pump Inhibitor – Implications for Treatment of Gastroesophageal Reflux Disease in the Asia Pacific Region - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanzoprazole promotes gastric carcinogenesis in rats with duodenogastric reflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pharmacodynamic Profile of Dexlansoprazole: A Technical Guide to Gastric Acid Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor (PPI) distinguished by its unique dual delayed-release (DDR) formulation. This design provides a prolonged plasma concentration profile, leading to an extended duration of gastric acid suppression. This technical guide provides an in-depth review of the pharmacodynamic profile of this compound, its mechanism of action in inhibiting the gastric H+/K+ ATPase, and a detailed overview of the experimental protocols used to evaluate its efficacy. Quantitative data from key clinical studies are summarized, and signaling pathways and experimental workflows are visually represented to offer a comprehensive resource for researchers and drug development professionals in the field of gastric acid-related disorders.

Introduction

Gastric acid secretion is a fundamental physiological process, essential for digestion and protection against pathogens. However, excessive acid production can lead to a spectrum of acid-related disorders, including gastroesophageal reflux disease (GERD) and erosive esophagitis (EE). Proton pump inhibitors (PPIs) are the cornerstone of therapy for these conditions, acting by irreversibly inhibiting the final step of acid secretion.[1] this compound represents a significant advancement in PPI therapy due to its novel dual delayed-release formulation, designed to overcome some of the limitations of conventional single-release PPIs.[2][3] This document will explore the core pharmacodynamic characteristics of this compound and the methodologies employed in its evaluation.

Mechanism of Action

This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[1] Upon systemic absorption, it is delivered to the secretory canaliculi of gastric parietal cells. In this acidic compartment, this compound is converted to its active form, a sulfenamide derivative. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase enzyme, commonly known as the proton pump.[1][2] This irreversible binding inactivates the pump, thereby inhibiting the final step of gastric acid secretion – the exchange of intracellular H+ for extracellular K+.[1][4]

Signaling Pathway for Gastric Acid Secretion and PPI Inhibition

Pharmacodynamic Profile

The key pharmacodynamic feature of this compound is its prolonged duration of acid suppression, which is a direct consequence of its unique dual delayed-release (DDR) formulation.[5][6] The capsule contains two types of enteric-coated granules that release the drug at different pH levels in the small intestine.[3][7] This results in a plasma concentration-time profile with two distinct peaks, typically occurring 1-2 hours and 4-5 hours after administration.[1][5] This pharmacokinetic profile translates to a longer period of effective plasma drug concentration and, consequently, a more sustained inhibition of the proton pump.[1]

Gastric Acid Suppression Data

Numerous clinical studies have quantified the acid-suppressive effects of this compound. The primary pharmacodynamic endpoint in these studies is the 24-hour intragastric pH profile, particularly the percentage of time the intragastric pH remains above 4.0, a threshold considered important for the healing of acid-related mucosal damage.

| Study Parameter | This compound 30 mg | This compound 60 mg | Lansoprazole 15 mg | Lansoprazole 30 mg | Esomeprazole 40 mg | Placebo | Reference |

| Mean 24-hour intragastric pH (Day 5) | - | 4.55 | 4.13 | - | - | - | [5][6] |

| % Time intragastric pH > 4 (24h, Day 5) | 59.2% (predicted) | - | - | - | - | - | [8] |

| % Time intragastric pH > 4 (24h, Day 1) | - | 53.7% | - | - | 42% | <10% | [9][10] |

| Median % of 24-hour heartburn-free days | 54.9% | 50.0% | - | - | - | 18.5% | [5][6] |

| % of heartburn-free nights | 80.8% | 76.9% | - | - | - | 51.7% | [5][6] |

| Study Parameter | This compound 60 mg | Tegoprazan 50 mg | Reference |

| % Time intragastric pH > 4 (24h, single dose) | 60.55% | 58.55% | [11] |

| Time to reach mean pH ≥ 4 (hours) | ~7 | <2 | [11] |

Effect of Food and Dosing Time

Studies have shown that the pharmacodynamics of this compound are not significantly affected by food intake.[5][6] While food may cause minor changes in Cmax and AUC, these alterations are not considered clinically relevant in terms of intragastric pH control.[5][6] This allows for more flexible dosing regimens compared to some other PPIs that require administration before a meal.[12]

Experimental Protocols

The evaluation of the pharmacodynamic profile of this compound involves rigorous clinical trials. Below are detailed methodologies for key experiments.

Measurement of 24-Hour Intragastric pH

This procedure is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs.

Objective: To continuously measure the pH in the stomach over a 24-hour period following drug administration.

Methodology:

-

Subject Preparation: Healthy volunteers or patients with GERD are enrolled. Subjects typically undergo a washout period of at least 7-10 days from any acid-suppressing medication.[11][13] They are usually required to fast overnight before the study day.[12]

-

pH Probe Catheter Placement: A thin, flexible catheter with one or more pH sensors is passed transnasally into the stomach. The correct positioning of the probe is crucial and is often confirmed by manometry or fluoroscopy to ensure the sensor is in the gastric body, away from the gastroesophageal junction.[14]

-

Calibration: The pH electrode is calibrated before insertion using standard buffer solutions of known pH (typically pH 4.0 and 7.0).[2]

-

Data Recording: The catheter is connected to a portable data logger that the subject wears. The device records pH values at frequent intervals (e.g., every 4-8 seconds) for 24 hours.[14]

-

Standardized Meals and Activities: Subjects are provided with standardized meals and beverages at specific times throughout the 24-hour period to minimize variability in gastric pH due to diet.[2] They are also instructed to maintain a diary of meals, sleep periods, and any symptoms experienced.[13]

-

Data Analysis: The collected pH data is downloaded and analyzed to calculate key parameters, including:

-

Mean 24-hour intragastric pH.

-

Percentage of time the intragastric pH is above 4.0, 5.0, and 6.0.

-

Daytime and nighttime acid suppression.

-

Experimental Workflow for a Crossover Pharmacodynamic Study

Quantification of this compound in Plasma

Accurate measurement of plasma drug concentrations is essential for pharmacokinetic/pharmacodynamic modeling.